2-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}-3-phenyl-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one
Description
The compound 2-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}-3-phenyl-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one is a heterocyclic molecule featuring a thieno[3,2-d]pyrimidin-4-one core. This bicyclic system consists of a thiophene fused to a pyrimidinone ring, with additional substituents influencing its physicochemical and biological properties:
- Position 3: A phenyl group contributing hydrophobicity and π-stacking capabilities.
- Hydrogenation states: The notation "3H,4H,6H,7H" indicates partial saturation of the fused rings, likely enhancing conformational flexibility .
While direct synthesis data for this compound is absent in the provided evidence, analogous pyrimidinone derivatives (e.g., ) suggest synthetic routes involving cyclocondensation of thioureas with α,β-unsaturated ketones or alkylation of thiol intermediates.
Properties
IUPAC Name |
2-[(2-chloro-6-fluorophenyl)methylsulfanyl]-3-phenyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14ClFN2OS2/c20-14-7-4-8-15(21)13(14)11-26-19-22-16-9-10-25-17(16)18(24)23(19)12-5-2-1-3-6-12/h1-8H,9-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDHWTECFFYWFHB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC2=C1N=C(N(C2=O)C3=CC=CC=C3)SCC4=C(C=CC=C4Cl)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14ClFN2OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}-3-phenyl-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one typically involves multi-step organic reactions. One common method includes the condensation of 2-chloro-6-fluorobenzyl chloride with thiourea to form the corresponding thiourea derivative. This intermediate is then cyclized with 2-aminothiophenol under acidic conditions to yield the thienopyrimidine core.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions, such as temperature, pressure, and solvent choice, can enhance yield and purity. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, is crucial in industrial settings .
Chemical Reactions Analysis
Types of Reactions
2-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}-3-phenyl-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the thienopyrimidine core can be oxidized to form sulfoxides or sulfones under the influence of oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride to yield the corresponding thienopyrimidine derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, thiols, palladium catalysts for cross-coupling reactions.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced thienopyrimidine derivatives.
Substitution: Substituted phenyl derivatives.
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that this compound exhibits significant anticancer properties. It has been evaluated against various cancer cell lines, demonstrating cytotoxicity comparable to or exceeding that of established chemotherapeutic agents.
Case Studies
- Screening for Anticancer Activity :
- Comparative Cytotoxicity :
- In a comparative analysis involving Mannich bases similar to the thieno[3,2-d]pyrimidin derivatives, compounds with structural similarities showed enhanced cytotoxicity against HepG2 (liver cancer) and MCF-7 (breast cancer) cell lines . The specific mechanisms involved apoptosis induction and cell cycle arrest.
Antimicrobial Properties
The compound also exhibits promising antimicrobial activity. It has been tested against a range of pathogenic microorganisms.
Findings
- Broad-Spectrum Activity :
-
Mechanism of Action :
- The antimicrobial efficacy is attributed to the disruption of bacterial cell membrane integrity and inhibition of key metabolic pathways essential for bacterial survival.
Pharmacological Insights
The pharmacological profile of 2-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}-3-phenyl-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one suggests multiple mechanisms of action that contribute to its therapeutic potential:
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in cancer cell metabolism.
- Cell Signaling Modulation : Its ability to modulate signaling pathways related to cell growth and apoptosis is under investigation.
Data Table: Summary of Applications
Mechanism of Action
The mechanism of action of 2-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}-3-phenyl-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one involves its interaction with specific molecular targets. It is known to inhibit certain kinases by binding to the ATP-binding site, thereby preventing phosphorylation and subsequent signal transduction pathways. This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural, spectral, and functional differences between the target compound and related derivatives:
Key Observations :
Core Structure Variations: The target compound’s thieno[3,2-d]pyrimidin-4-one core differs from pyrido-thieno-pyrimidinones () and cyclopenta-fused derivatives (). Dihydropyrimidinones () lack the thiophene ring, reducing aromatic surface area and rigidity .
Substituent Effects :
- Halogenation : The 2-chloro-6-fluorobenzyl group in the target compound may offer superior metabolic stability compared to purely chlorinated analogs (e.g., CID 1887448) due to fluorine’s electronegativity and resistance to oxidation .
- Sulfanyl vs. Alkoxy Groups : The ethoxy group in ’s compound improves water solubility, whereas the sulfanyl linkage in the target compound enhances thiol-mediated interactions .
Spectral and Physicochemical Properties: IR spectra consistently show C=O stretches near 1650–1680 cm⁻¹ across all compounds, confirming the pyrimidinone core . The target compound’s inferred molecular weight (~425 g/mol) positions it between smaller dihydropyrimidinones (319 g/mol) and bulkier cyclopenta derivatives (481 g/mol), suggesting intermediate membrane permeability .
Biological Implications: While direct activity data for the target compound are unavailable, structurally related compounds exhibit antifungal, anticancer, and kinase-inhibitory activities ().
Biological Activity
The compound 2-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}-3-phenyl-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one is a thieno[3,2-d]pyrimidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The compound can be characterized by the following structural formula:
Key Features:
- Chloro and Fluoro Substituents: The presence of these halogens often enhances biological activity through improved binding affinity to target proteins.
- Thieno[3,2-d]pyrimidine Core: This bicyclic structure is known for its diverse pharmacological properties.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition: The thieno[3,2-d]pyrimidine scaffold has been shown to inhibit various enzymes, including kinases and phosphodiesterases, which are crucial in cell signaling pathways.
- Antiviral Activity: Studies indicate that compounds with similar structures exhibit antiviral properties against HIV and other viruses by interfering with viral replication processes .
- Anti-inflammatory Effects: The compound has been investigated for its ability to modulate inflammatory pathways, particularly through the inhibition of COX-2 and iNOS enzymes .
Antiviral Activity
A comparative study on 2-chloro-6-fluorobenzyl derivatives demonstrated significant antiviral activity against HIV-1. The compound exhibited picomolar activity against wild-type HIV-1 and maintained efficacy against clinically relevant mutants .
| Compound | Activity (IC50) | Target |
|---|---|---|
| 2-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}-3-phenyl... | < 1 nM | HIV-1 Reverse Transcriptase |
| 2-Chloro-6-Fluorobenzyl Derivatives | picomolar | HIV-1 |
Anti-inflammatory Activity
In vitro studies using RAW264.7 cells showed that related thieno[3,2-d]pyrimidine derivatives significantly reduced the expression levels of pro-inflammatory markers such as COX-2 and iNOS .
| Compound | Effect on COX-2 Expression | Effect on iNOS Expression |
|---|---|---|
| Thieno[3,2-d]pyrimidine Derivative | -60% | -50% |
Case Study 1: HIV Inhibition
A recent study highlighted the effectiveness of 2-chloro-6-fluorobenzyl derivatives in inhibiting HIV replication. The compound demonstrated a strong binding affinity to the reverse transcriptase enzyme, which is critical for viral replication .
Case Study 2: Anti-inflammatory Mechanism
Research involving thieno[3,2-d]pyrimidine analogs revealed their potential in reducing inflammation in models of arthritis. The compounds were shown to decrease the levels of inflammatory cytokines and improve clinical symptoms in animal models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
